![molecular formula C14H14O3S3 B13057872 4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)
4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Preparation Methods
The synthesis of 4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]thiopyran core, followed by the introduction of the 3-methoxyphenylsulfanyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.
Chemical Reactions Analysis
4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy group and the sulfanyl group can be substituted with other functional groups, leading to a variety of derivatives with different properties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar compounds to 4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione include other thieno[2,3-b]thiopyran derivatives and compounds with similar functional groups. What sets this compound apart is its unique combination of the thieno[2,3-b]thiopyran ring system with the 3-methoxyphenylsulfanyl group, which may confer distinct chemical and biological properties. Similar compounds might include:
- Thieno[2,3-b]thiopyran derivatives with different substituents.
- Compounds with methoxyphenylsulfanyl groups attached to other ring systems.
Properties
Molecular Formula |
C14H14O3S3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C14H14O3S3/c1-17-10-3-2-4-11(9-10)19-13-5-7-18-14-12(13)6-8-20(14,15)16/h2-5,7,9,13H,6,8H2,1H3 |
InChI Key |
JTPKYRQADMWOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
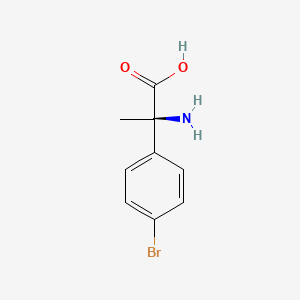


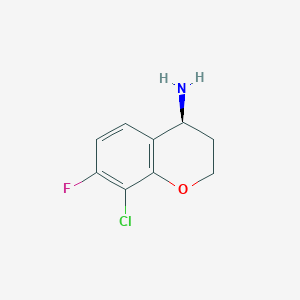
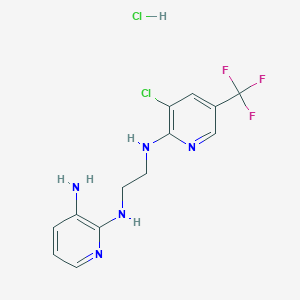
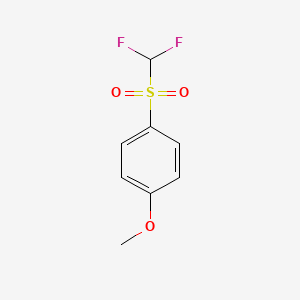
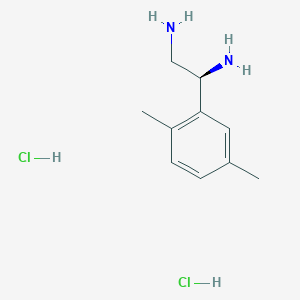
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
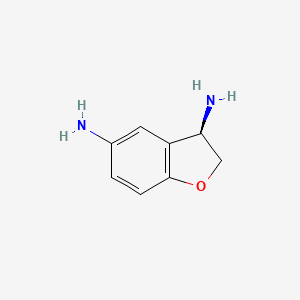
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
![3-((4AS,5AS)-3-((1-Hydroxy-3,3-dimethylbutan-2-YL)carbamoyl)-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazol-1-YL)pyrazine 1-oxide](/img/structure/B13057870.png)

![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
